molecular formula C8H5BrClF3 B2973958 4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene CAS No. 2080412-64-0

4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene

Cat. No.: B2973958
CAS No.: 2080412-64-0
M. Wt: 273.48
InChI Key: GJBOXQHMFCEJCL-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5BrClF3 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and trifluoroethyl groups attached to the benzene ring

Scientific Research Applications

4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene” is not specified as it is likely dependent on the context of its use .

Safety and Hazards

This compound is classified as a combustible solid. It may cause eye irritation, skin irritation, and respiratory system irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene typically involves the halogenation of a suitable benzene precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The trifluoroethyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,2,2-trifluoroethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling: Palladium catalysts with boronic acids or alkenes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would produce a biphenyl derivative.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 4-Bromo-1-chloro-2-fluorobenzene

Uniqueness

4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other halogenated benzenes. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBOXQHMFCEJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2080412-64-0
Record name 4-bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene
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